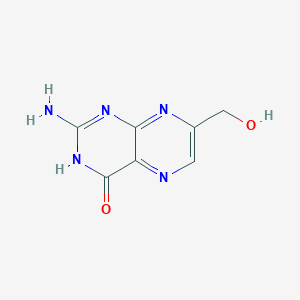
Malonyl-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonyl-L-carnitine is a derivative of L-carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is formed by the esterification of malonyl-CoA with L-carnitine. This compound is involved in various metabolic pathways and has significant implications in energy metabolism and regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonyl-L-carnitine can be synthesized through the esterification of malonyl-CoA with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches where genetically engineered microorganisms are used to produce malonyl-CoA, which is then esterified with L-carnitine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Malonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malonyl-CoA and L-carnitine.
Hydrolysis: The ester bond can be hydrolyzed to yield malonyl-CoA and L-carnitine.
Transesterification: It can participate in transesterification reactions to form other acyl-carnitine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Transesterification: Catalysts such as lipases can be used to facilitate transesterification reactions.
Major Products Formed
Oxidation: Malonyl-CoA and L-carnitine.
Hydrolysis: Malonyl-CoA and L-carnitine.
Transesterification: Various acyl-carnitine derivatives.
Applications De Recherche Scientifique
Malonyl-L-carnitine has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the role of carnitine acyltransferases.
Biology: It is studied for its role in fatty acid metabolism and energy regulation.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Industry: It is used in the production of dietary supplements and as a research tool in metabolic studies.
Mécanisme D'action
Malonyl-L-carnitine exerts its effects by inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound regulates fatty acid oxidation and energy metabolism. This inhibition is crucial in controlling the balance between fatty acid synthesis and oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl-L-carnitine: Another acyl-carnitine derivative involved in fatty acid metabolism.
Acetyl-L-carnitine: A derivative of L-carnitine that plays a role in acetyl group transport.
Propionyl-L-carnitine: Involved in the transport of propionyl groups and has therapeutic applications.
Uniqueness
Malonyl-L-carnitine is unique due to its role in inhibiting CPT1 and regulating fatty acid oxidation. Unlike other acyl-carnitine derivatives, it specifically interacts with malonyl-CoA and plays a critical role in energy metabolism and regulation.
Propriétés
Numéro CAS |
910825-21-7 |
|---|---|
Formule moléculaire |
C10H17NO6 |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
(3R)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m1/s1 |
Clé InChI |
ZGNBLKBZJBJFDG-SSDOTTSWSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(=O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
